molecular formula C26H24N2O B118452 Dichlotran K CAS No. 150151-21-6

Dichlotran K

Cat. No. B118452
M. Wt: 380.5 g/mol
InChI Key: XYMXGLSKYJFPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlotran K is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. It is a derivative of tranylcypromine, a monoamine oxidase inhibitor (MAOI) that has been used in the treatment of depression. Dichlotran K has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of Dichlotran K is not fully understood, but it is believed to involve the inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, Dichlotran K may increase the levels of these neurotransmitters in the brain, leading to a range of effects.

Biochemical And Physiological Effects

Dichlotran K has been found to exhibit a range of biochemical and physiological effects, including increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been found to exhibit anti-tumor properties, potentially through the induction of apoptosis in cancer cells. Additionally, Dichlotran K has been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.

Advantages And Limitations For Lab Experiments

One advantage of Dichlotran K for lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, its potential applications in various fields make it a versatile compound for research. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for Dichlotran K research. One area of interest is its potential as a treatment for depression and other psychiatric disorders. Additionally, its anti-tumor properties make it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.

Synthesis Methods

Dichlotran K can be synthesized through a multi-step process involving the reaction of tranylcypromine with various reagents. The synthesis method has been well-established in scientific literature, and the compound has been synthesized in both small and large-scale quantities.

Scientific Research Applications

Dichlotran K has been the subject of numerous scientific studies due to its potential applications in various fields. It has been studied as a potential treatment for depression, anxiety, and other psychiatric disorders. It has also been investigated for its potential use in cancer therapy, as it has been found to exhibit anti-tumor properties.

properties

CAS RN

150151-21-6

Product Name

Dichlotran K

Molecular Formula

C26H24N2O

Molecular Weight

380.5 g/mol

IUPAC Name

1-[[4-(2,3-dimethylphenyl)-2,3-dimethylphenyl]diazenyl]naphthalen-2-ol

InChI

InChI=1S/C26H24N2O/c1-16-8-7-11-21(17(16)2)22-13-14-24(19(4)18(22)3)27-28-26-23-10-6-5-9-20(23)12-15-25(26)29/h5-15,29H,1-4H3

InChI Key

XYMXGLSKYJFPJR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C2=C(C(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C)C)C

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C)C)C

synonyms

1-(2,3-dimethylphenyl-4-(2,3-dimethylphenyl)-azo)-2-naphthol
dichlotran K
dichlotran-K

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.